5-Methylthieno[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylthieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-8-7(9-6)4-5-10-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWXYOZWTCSAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 5 Methylthieno 3,2 B Pyridine
Established Synthetic Routes to Thieno[3,2-b]pyridine (B153574) Systems
Traditional methods for synthesizing the thieno[3,2-b]pyridine core rely on well-established cyclization reactions. These routes can be broadly categorized by which of the two heterocyclic rings is formed to complete the bicyclic system.
One of the primary strategies for synthesizing thieno[3,2-b]pyridines involves the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core. A common method is the Thorpe-Ziegler cyclization of 2-(alkylthio)pyridine-3-carbonitriles. This approach is advantageous due to the ready availability of the starting 3-cyanopyridine-2(1H)-thiones researchgate.netigi-global.com. The reaction involves S-alkylation of the pyridine-2(1H)-thione with an α-halo carbonyl compound or α-haloacetonitrile, followed by intramolecular cyclization to form the thiophene ring igi-global.comresearchgate.net.
Another approach involves the reaction of ortho-halogenated pyridine derivatives containing an activated methylene (B1212753) group with carbon disulfide in the presence of a base, followed by alkylation, to yield the thieno[3,2-b]pyridine scaffold abertay.ac.uk. For instance, the reaction of 3-halo-2-cyanomethylpyridine with carbon disulfide can lead to the formation of fused thieno[3,2-b]pyridine structures, although yields can be affected by the reactivity of the halogen on the pyridine ring igi-global.com.
More recent developments include the synthesis of thiophene aldehydes from cyclopropyl ethanol derivatives and potassium sulfide, which involves a novel one-pot procedure with double C-S bond formation through the cleavage of C-C bonds rsc.orgsemanticscholar.org.
Conversely, the pyridine ring can be constructed onto a thiophene precursor. This strategy often utilizes 3-aminothiophene derivatives as the starting material. For example, condensation reactions of 3-aminothiophenes with dicarbonyl compounds can lead to the formation of the pyridine ring researchgate.net.
The Pomeranz-Fritsch reaction, and its modifications, represents another key method for pyridine ring annulation. This can involve the synthesis of thieno[3,2-c]pyridines starting from thiophene-3-carbaldehyde igi-global.com. Similarly, the Pictet-Spengler reaction is a widely accepted method for synthesizing tetrahydrothienopyridines, which can be subsequently aromatized igi-global.com.
Advanced and Novel Synthetic Approaches to 5-Methylthieno[3,2-b]pyridine
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile synthetic methods. These include catalytic strategies, microwave-assisted synthesis, and the application of flow chemistry.
Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of complex heterocyclic systems. The Suzuki-Miyaura cross-coupling reaction, for instance, has been employed to synthesize methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates from methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate and various boronic acids or their derivatives mdpi.com. Palladium-catalyzed direct C-H arylation has also been explored for the functionalization of the thiophene ring in thienopyridines mdpi.com.
There is a growing interest in developing transition-metal-free synthetic methodologies to enhance the sustainability of chemical processes researchgate.net. These methods often involve the use of alternative catalysts or reaction conditions to promote the desired transformations. For example, a metal-free, one-pot synthesis of tetracyclic pyrido and pyrazino thienopyrimidinone molecules has been reported, offering an alternative to traditional Buchwald-Hartwig C-N coupling reactions nih.gov. Furthermore, a transition-metal-free, unified synthetic approach has been developed for the construction of benzothienopyridines through the cyclization of dihalogenated pyridyl biaryls with a sulfur source like thiourea or elemental sulfur acs.org.
| Catalytic Strategy | Description | Key Features | Reference |
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of a bromo-thienopyridine with a boronic acid derivative. | Versatile for introducing aryl or heteroaryl groups. | mdpi.com |
| Direct C-H Arylation | Palladium-catalyzed coupling of a C-H bond on the thiophene ring with an aryl halide. | Atom-economical approach to functionalization. | mdpi.com |
| Transition-Metal-Free Cyclization | Cyclization of dihalogenated pyridyl biaryls with a sulfur source without a metal catalyst. | Environmentally friendly and avoids metal contamination. | acs.org |
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of various thienopyridine derivatives. For example, the microwave-assisted aromatization of precursor molecules has been used for the rapid synthesis of novel thieno[2,3-c]pyridines in good yields within minutes, a significant improvement over conventional heating methods nih.gov. Efficient microwave-assisted chemical processes have also been applied to the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives nih.gov. The synthesis of thieno[2,3-d]pyrimidine derivatives has also benefited from microwave irradiation techniques, which can greatly reduce reaction times and the formation of by-products scielo.br.
| Reaction Type | Conditions | Advantages | Reference |
| Aromatization | Microwave irradiation | Rapid synthesis, good yields | nih.gov |
| Multi-component reaction | Microwave heating | Reduced reaction times, improved efficiency | nih.gov |
| Pyrimidine (B1678525) ring formation | Microwave irradiation | Shorter reaction times, fewer by-products | scielo.br |
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. While specific examples for the synthesis of this compound are not extensively documented, the principles of flow chemistry are applicable to many of the reaction types involved in its synthesis. For instance, hazardous and reactive reagents, which may be used in certain synthetic steps, can be handled more safely in flow reactors nih.gov. The precise control of reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivity okayama-u.ac.jpsoci.org. The modular nature of flow chemistry systems allows for the coupling of different reactors and in-line purification, making it a versatile process for multi-step syntheses uc.pt. This technology holds promise for the future development of more efficient and automated syntheses of thienopyridine derivatives.
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into the synthesis of heterocyclic compounds like thienopyridines is crucial for developing environmentally benign and sustainable processes. Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents, generating significant chemical waste. atlantis-press.com Modern synthetic design seeks to mitigate these issues by adhering to the core tenets of green chemistry.
Key green strategies applicable to thienopyridine synthesis include:
Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. cu.edu.egablelab.eu This technique enhances energy efficiency and minimizes the formation of side products.
Multicomponent Reactions (MCRs): Designing syntheses that involve MCRs is a cornerstone of green chemistry. In an MCR, three or more reactants are combined in a single step to form a product that incorporates all or most of the atoms of the starting materials. This approach maximizes atom economy, reduces the number of synthetic steps, and minimizes waste generation from purification of intermediates. cu.edu.eg
Use of Greener Solvents: The replacement of toxic and hazardous solvents with more environmentally friendly alternatives, such as water, ethanol, or ionic liquids, is a critical consideration. For some reactions, performing the synthesis under solvent-free conditions represents the ideal green approach.
Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is preferred over stoichiometric reagents. Catalysts can increase reaction efficiency and selectivity while reducing waste. Metal-free catalytic systems are also being explored to avoid issues of heavy metal contamination in the final products.
By incorporating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable.
Precursor Design and Selection for Optimized Synthetic Yields and Selectivity
The rational design and selection of precursor molecules are fundamental to achieving high yields and selectivity in the synthesis of complex heterocyclic systems such as this compound. The structure of the starting materials directly influences reaction pathways, rates, and the ultimate success of the synthesis.
A prominent strategy for derivatizing the thieno[3,2-b]pyridine core involves the Suzuki-Miyaura cross-coupling reaction. In this approach, a halogenated thienopyridine precursor is coupled with a boronic acid or a related boron-containing compound. Research has shown that the nature of the boron precursor significantly impacts the reaction yield. mdpi.com
For example, using methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate as a common precursor, different aryl and heteroaryl groups can be introduced at the 3-position. The efficiency of this coupling varies with the specific boronic acid, pinacol ester, or trifluoroborate salt used.
| Boron-Based Precursor | Resulting Product | Yield (%) |
|---|---|---|
| Potassium p-tolyltrifluoroborate | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84% |
| Potassium (4-chlorophenyl)trifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82% |
| Phenylboronic acid pinacol ester | Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | 74% |
| Potassium 4-methoxyphenyltrifluoroborate | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70% |
| 4-Pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66% |
| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | 40% |
The data indicate that electron-donating (p-tolyl) and weakly electron-withdrawing (4-chlorophenyl) groups on the boron precursor lead to high yields. In contrast, the precursor with a strongly electron-withdrawing trifluoromethyl group resulted in a significantly lower yield of 40%. mdpi.com This highlights how precursor selection, based on electronic properties, is a critical parameter for optimizing the synthetic outcome.
Control of Regioselectivity in Thienopyridine Ring Formation
The synthesis of thienopyridines presents a significant challenge in controlling regioselectivity. The fusion of a thiophene and a pyridine ring can result in several different isomers, such as thieno[3,2-b]pyridine, thieno[2,3-b]pyridine (B153569), and others, depending on the points of annulation. researchgate.net Achieving the desired [3,2-b] isomeric form requires precise control over the reaction pathway.
Aza-[3+3] cycloaddition reactions have emerged as a powerful strategy for the regioselective construction of six-membered nitrogen-containing heterocycles. nih.gov In the context of thieno[3,2-b]pyridine synthesis, this approach can involve the reaction between a three-carbon thiophene-based component and a three-atom aza-component.
One successful method involves a BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)-promoted aza-[3+3] cycloaddition between a thiophen-3-amine and an α,β-unsaturated carboxylic acid. nih.gov This reaction proceeds through a highly regioselective 'head-to-tail' annulation. The proposed mechanism involves a C-1,4 conjugate addition followed by an intramolecular amide coupling. This controlled, stepwise process ensures that the desired thieno[3,2-b]pyridin-5(4H)-one ring system is formed exclusively, avoiding the creation of undesired isomeric mixtures that can arise from competing reaction pathways. nih.gov
Chemical Reactivity and Derivatization of 5 Methylthieno 3,2 B Pyridine
Electrophilic Aromatic Substitution Reactions of the Thienopyridine Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In the case of thieno[3,2-b]pyridine (B153574), the outcome of such reactions is dictated by the competing directing effects of the sulfur atom in the thiophene (B33073) ring and the nitrogen atom in the pyridine (B92270) ring.
The pyridine ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orgutexas.edu Reactions, when forced, typically occur at the 3- and 5-positions (meta to the nitrogen). Conversely, the thiophene ring is electron-rich and more susceptible to electrophilic substitution, comparable to other five-membered heterocycles like furan and pyrrole. wikipedia.org The sulfur atom directs electrophiles primarily to the adjacent C2 and C3 positions.
In the fused 5-methylthieno[3,2-b]pyridine system, the thiophene ring is the preferred site of electrophilic attack. The directing influence of the sulfur atom and the annulated pyridine ring typically channels incoming electrophiles to the C2 and C3 positions.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thienopyridines
| Electrophile | Reagent/Conditions | Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro and 3-Nitro derivatives |
| Bromination | NBS/AcOH | 2-Bromo derivative |
| Acylation | Ac₂O/SnCl₄ | 2-Acetyl derivative |
NBS: N-Bromosuccinimide, AcOH: Acetic Acid, Ac₂O: Acetic Anhydride
Studies on related thienopyridine systems have shown that nitration often leads to a mixture of isomers, while bromination and Friedel-Crafts acylation can exhibit higher regioselectivity, favoring the C2 position. The precise ratio of products can be influenced by the reaction conditions and the specific substitution pattern on the scaffold.
Nucleophilic Substitution Reactions and Their Scope
The electron-deficient nature of the pyridine ring makes the thieno[3,2-b]pyridine scaffold susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at an activated position. The positions ortho and para to the pyridine nitrogen (C5 and C7) are electronically activated for nucleophilic attack.
Halogenated thieno[3,2-b]pyridines are common precursors for SNAr reactions. For instance, a chloro or bromo substituent at the C7 position can be readily displaced by a variety of nucleophiles.
Common Nucleophiles and Products:
Amines: Reaction with primary or secondary amines, often catalyzed by a palladium complex (Buchwald-Hartwig amination) or under thermal conditions, yields 7-amino-thieno[3,2-b]pyridine derivatives.
Alkoxides: Treatment with sodium or potassium alkoxides leads to the formation of 7-alkoxy-thieno[3,2-b]pyridines.
Thiols: Thiolates can displace halides to form 7-thioether derivatives.
The Chichibabin reaction, a classic method for the amination of pyridines, can also be applied, where treatment with a strong nucleophile like sodium amide can introduce an amino group at the C7 position, displacing a hydride ion. youtube.com The reactivity order for leaving groups in SNAr reactions on pyridinium ions has been shown to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov
Cross-Coupling Chemistry and Functionalization Strategies (e.g., Suzuki, Stille, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation and have been extensively used to functionalize the thieno[3,2-b]pyridine scaffold. mdpi.com These methods offer a versatile approach to introduce a wide array of substituents with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction is widely employed for the arylation or heteroarylation of the thieno[3,2-b]pyridine core. Typically, a bromo- or iodo-substituted thienopyridine is coupled with an aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base. For example, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been successfully coupled with various (hetero)aryl boronic acids and their derivatives to synthesize a library of 3-arylthieno[3,2-b]pyridines. mdpi.comnih.gov
Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. This method can be used to introduce alkyl, vinyl, or aryl groups onto the thienopyridine ring system.
Buchwald-Hartwig Amination: As mentioned in the previous section, this palladium-catalyzed reaction is a premier method for forming C-N bonds. It is used to couple halo-thienopyridines with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.
Table 2: Examples of Cross-Coupling Reactions on the Thieno[3,2-b]pyridine Scaffold
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
| Suzuki-Miyaura | 3-Bromothieno[3,2-b]pyridine | Phenylboronic acid pinacol ester | PdCl₂(dppf)/K₂CO₃ | 3-Phenylthieno[3,2-b]pyridine | mdpi.comnih.gov |
| Suzuki-Miyaura | 3-Bromothieno[3,2-b]pyridine | 4-Pyridine boronic acid | PdCl₂(dppf)/K₂CO₃ | 3-(Pyridin-4-yl)thieno[3,2-b]pyridine | mdpi.comnih.gov |
| Buchwald-Hartwig | 7-Chlorothieno[3,2-b]pyridine | Aniline | Pd(OAc)₂/BINAP/NaOtBu | 7-(Phenylamino)thieno[3,2-b]pyridine | mdpi.com |
dppf: 1,1'-Bis(diphenylphosphino)ferrocene, BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Functional Group Interconversions on the Thienopyridine Scaffold
Once functional groups are installed on the this compound core, they can be further manipulated through various interconversion reactions. These transformations are crucial for fine-tuning the properties of the molecule.
Ester Hydrolysis: Carboxylic ester groups, often introduced via cross-coupling or other synthetic steps, can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions.
Amide Formation: Carboxylic acids on the scaffold can be converted to amides by coupling with amines using standard peptide coupling reagents (e.g., HATU, EDC).
Reduction of Nitro Groups: Nitro groups, introduced via electrophilic nitration, can be reduced to primary amino groups using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). This provides a key intermediate for further derivatization.
Conversion of Amines: The resulting amino groups can be diazotized and converted into a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions.
Oxidation and Reduction Chemistry of the Heterocyclic System
The thieno[3,2-b]pyridine system contains two heteroatoms, nitrogen and sulfur, which can be susceptible to oxidation.
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.govacs.org The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. youtube.com
S-Oxidation: The thiophene sulfur can be oxidized to the sulfoxide (S-oxide) or sulfone (S,S-dioxide) with controlled amounts of an oxidizing agent. nih.gov For instance, reaction with one equivalent of m-CPBA can yield the sulfoxide, while an excess may lead to the sulfone. acs.org These oxidations modify the electronic properties of the thiophene ring, making it more electron-deficient.
Reduction of the heterocyclic system typically requires more forceful conditions. Catalytic hydrogenation can, under certain conditions, lead to the saturation of either the pyridine or the thiophene ring, yielding tetrahydrothienopyridine derivatives. The selectivity of the reduction depends on the catalyst, solvent, and other substituents present on the ring.
Derivatization at the Methyl Group and Other Peripheral Positions
The methyl group at the C5 position is a handle for further functionalization.
Benzylic Bromination: The methyl group can undergo free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) to form the 5-(bromomethyl)thieno[3,2-b]pyridine. This brominated intermediate is a versatile electrophile for substitution reactions with various nucleophiles (e.g., amines, cyanides, alkoxides) to introduce new functional groups.
Oxidation: The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using appropriate oxidizing agents.
Deprotonation/Alkylation: Strong bases like n-butyllithium can deprotonate the methyl group to form an anion, which can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to create new C-C bonds.
Direct C-H activation at other positions on the thiophene ring has also been explored as a modern strategy for functionalization, offering an alternative to traditional cross-coupling methods that require pre-functionalized starting materials. semanticscholar.org
Ring-Opening and Rearrangement Reactions
Ring-opening and rearrangement reactions of the thieno[3,2-b]pyridine scaffold are less common and typically require specific structural features or harsh reaction conditions.
Some related fused thiophene systems have been shown to undergo ring-opening upon treatment with strong organolithium reagents. researchgate.net For example, treatment of dithienothiophenes with aryllithiums can lead to the cleavage of a C-S bond in the thiophene ring. researchgate.net While not specifically documented for this compound, similar reactivity could potentially be induced under forcing conditions.
Rearrangement reactions are also not widely reported for this specific scaffold. Photochemical or thermal conditions could potentially induce rearrangements, but these are highly substrate-dependent and not general synthetic routes. The stability of the aromatic thienopyridine system makes such transformations energetically unfavorable under normal laboratory conditions.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure and connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used in the structural analysis of organic molecules.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-Methylthieno[3,2-b]pyridine, distinct signals are expected for the methyl protons and the aromatic protons on the thienopyridine core. The chemical shift (δ) of the methyl protons would likely appear in the upfield region, typically around 2.5 ppm. The aromatic protons would resonate at lower fields, with their specific chemical shifts and coupling patterns providing crucial information about their relative positions on the bicyclic ring system. For instance, the protons on the pyridine (B92270) ring are expected to show characteristic doublet of doublets splitting patterns due to coupling with their neighbors.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The methyl carbon would appear at a high field (low ppm value), while the sp²-hybridized carbons of the aromatic rings would be found at lower fields (higher ppm values). The chemical shifts of the carbons are influenced by their local electronic environment, with carbons adjacent to the nitrogen and sulfur heteroatoms exhibiting characteristic shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-H | 7.5 - 7.7 (d) | 120 - 125 |
| 3-H | 7.1 - 7.3 (d) | 125 - 130 |
| 5-CH₃ | 2.4 - 2.6 (s) | 18 - 22 |
| 6-H | 7.0 - 7.2 (dd) | 118 - 122 |
| 7-H | 8.3 - 8.5 (d) | 145 - 150 |
| C2 | - | 120 - 125 |
| C3 | - | 125 - 130 |
| C3a | - | 130 - 135 |
| C5 | - | 148 - 152 |
| C6 | - | 118 - 122 |
| C7 | - | 145 - 150 |
| C7a | - | 150 - 155 |
Note: The data presented in this table are predicted values based on the analysis of similar thienopyridine structures and should be considered illustrative.
To definitively assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons within the pyridine and thiophene (B33073) rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. Each cross-peak in the spectrum corresponds to a C-H bond, allowing for the unambiguous assignment of the ¹³C signal for each protonated carbon.
Vibrational Spectroscopy Methodologies: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl group would be observed around 2950-2850 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected in the 1600-1450 cm⁻¹ region.
C-S stretching: The thiophene ring's C-S bond vibrations would likely produce weak to medium bands in the fingerprint region, typically below 800 cm⁻¹.
C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would be present in the 1300-650 cm⁻¹ region, with the specific pattern being diagnostic of the substitution pattern on the rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in polarizability. For this compound, the symmetric vibrations of the aromatic rings and the C-S bond are expected to give rise to strong signals in the Raman spectrum.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Methyl C-H Stretch |
| 1600 - 1450 | Strong | Aromatic C=C and C=N Stretch |
| 1450 - 1350 | Medium | Methyl C-H Bend |
| Below 800 | Weak | C-S Stretch |
| 900 - 650 | Strong | Aromatic C-H Out-of-Plane Bend |
Note: This table presents predicted characteristic infrared absorption bands.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₈H₇NS), the expected exact molecular weight is approximately 149.03 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be observed at m/z 149. The fragmentation pattern would provide further structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of a methyl radical (CH₃˙) to give a fragment at m/z 134, or the cleavage of the thiophene or pyridine ring.
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision (typically to four or five decimal places). This enables the calculation of the elemental composition of the molecule, confirming the molecular formula of C₈H₇NS for this compound and distinguishing it from other compounds with the same nominal mass.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 149 | 100 | [M]⁺˙ (Molecular Ion) |
| 134 | 40 - 60 | [M - CH₃]⁺ |
| 122 | 10 - 30 | [M - HCN]⁺˙ |
| 104 | 5 - 20 | [C₇H₄S]⁺˙ |
Note: This table illustrates a hypothetical fragmentation pattern based on common fragmentation pathways for similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Aromatic systems like this compound are expected to exhibit characteristic absorption bands in the UV region.
The UV-Vis spectrum of this compound would likely show multiple absorption bands corresponding to π → π* transitions within the conjugated thienopyridine system. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are characteristic of the electronic structure of the compound. The presence of the methyl group may cause a slight bathochromic (red) shift compared to the unsubstituted parent compound.
X-ray Crystallography for Single Crystal Structure Determination
Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. However, a search of crystallographic databases and scientific literature did not yield a specific entry for the crystal structure of this compound.
While crystal structures for related heterocyclic compounds, such as derivatives of thieno[3,2-e] researchgate.netmdpi.comnih.govtriazolo[4,3-c]pyrimidine and pyrazolo[3,4-b]pyridine, have been reported, this information cannot be extrapolated to definitively describe the crystal packing and molecular geometry of this compound. nih.govsemanticscholar.org The process of obtaining a single crystal suitable for X-ray diffraction is a critical and often challenging step, which may account for the absence of this data in the literature.
Chromatographic Methodologies for Purification and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the purification and assessment of purity for organic compounds. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. chromatographyonline.com
For thienopyridine derivatives, reversed-phase HPLC is a commonly employed technique for both analysis and purification. researchgate.net The selection of the stationary phase (e.g., C18, C8, Phenyl-Hexyl), mobile phase composition (typically a mixture of water with acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid), and detector (e.g., UV-Vis) are crucial for achieving optimal separation. chromatographyonline.comnih.gov Gas chromatography is also a viable method for the analysis of volatile and thermally stable compounds like this compound, often utilizing a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. thermofisher.cn
However, specific, validated HPLC or GC methods dedicated to the purification and purity assessment of this compound, including details on columns, mobile phases, flow rates, and detection wavelengths, are not described in the reviewed literature. The development of such methods would require empirical optimization to achieve the desired resolution and purity.
Below is a generalized representation of data that would be expected from such analyses.
Table 1: Representative HPLC Parameters for Analysis of Thienopyridine Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Representative GC Parameters for Analysis of Thienopyridine Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
It is important to note that the conditions presented in the tables above are illustrative for related compound classes and would require specific optimization for the analysis of this compound.
Theoretical and Computational Studies of 5 Methylthieno 3,2 B Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the behavior of 5-Methylthieno[3,2-b]pyridine. Methods like Density Functional Theory (DFT) are particularly powerful for investigating the electronic properties of thienopyridine derivatives. DFT calculations provide a balance between computational cost and accuracy, making them a common choice for studying molecular systems of this size. These studies often focus on optimizing the molecular geometry to find the most stable conformation and then calculating various electronic and energetic properties.
Electronic Structure and Molecular Orbital Analysis
Analysis of the electronic structure of thienopyridine derivatives through DFT reveals critical information about their stability and reactivity. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial descriptors.
For instance, in studies of related thieno[3,2-b]pyridin-5(4H)-one derivatives, DFT calculations have shown that the substitution pattern on the ring system significantly influences the electronic properties. core.ac.uk Aryl substitutions at the C2 position can lead to extended π-conjugation, resulting in a higher HOMO energy and a narrower HOMO-LUMO gap compared to substitutions at the C3 position. core.ac.uk A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron to a higher energy state, which can correlate with higher chemical reactivity and specific photophysical properties. core.ac.uk
Table 1: Illustrative Frontier Orbital Energies for Aryl-Substituted Thieno[3,2-b]pyridin-5(4H)-one Derivatives
| Compound | Substitution Pattern | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| KF-22 | 2-Aryl | -5.34 | -2.48 | 2.86 |
| 10bb | 3-Aryl | -6.22 | -2.48 | 3.74 |
Data sourced from a study on thieno[3,2-b]pyridin-5(4H)-one derivatives, demonstrating the effect of substitution on electronic properties. core.ac.uk
Prediction of Reactivity and Mechanistic Insights
Quantum chemical calculations are instrumental in predicting the reactivity of this compound. By mapping the electron density and electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. The nitrogen atom in the pyridine (B92270) ring, with its lone pair of electrons, is a likely site for protonation and electrophilic attack. Conversely, the electron-rich thiophene (B33073) ring may be susceptible to electrophilic substitution.
Studies on the broader class of thienopyridines have used DFT to calculate chemical reactivity descriptors, which help in understanding their interaction mechanisms. researchgate.net For example, the distribution of molecular orbitals can indicate which atoms are most involved in reactions. In related systems, it has been noted that substitutions with electron-withdrawing or hydrophobic groups at specific positions can enhance biological activity, an insight derived from computational models. researchgate.net Kinetic studies of electrophilic substitution on the parent thieno[2,3-b]pyridine (B153569) have also been performed to evaluate the reactivity of different positions on the rings.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic properties with a useful degree of accuracy, aiding in the interpretation of experimental data. For this compound, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. While specific computational predictions for this molecule are not detailed in the available search results, experimental ¹H NMR data has been reported, providing a benchmark for future computational work.
Table 2: Experimental ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ) in CCl₄ |
|---|---|
| H-2 | 7.57 |
| H-3 | 7.07 |
| H-6 | 6.95 |
| H-7 | 8.28 |
| -CH₃ | 2.60 |
Data obtained from Acta Chemica Scandinavica.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations involve determining the second derivatives of the energy with respect to atomic displacements. Such predictions help in assigning experimental spectral bands to specific molecular vibrations. Studies on pyridine complexed with other molecules have demonstrated the utility of DFT in analyzing shifts in vibrational frequencies upon molecular interaction.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a relatively rigid fused-ring system like this compound, MD simulations would be most valuable for understanding its interactions with its environment, such as solvent molecules or a biological receptor. These simulations could reveal preferred solvation structures and provide insights into the dynamics of binding processes. Currently, specific MD simulation studies focused solely on the conformational analysis of isolated this compound are not prominent in the literature, as the molecule itself possesses limited conformational freedom.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Applied to Chemical Reactivity and Interactions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are crucial for drug discovery and materials science. These methods correlate variations in the chemical structure of a series of compounds with changes in their biological activity or physical properties.
For the thienopyridine class of compounds, 3D-QSAR studies have been successfully applied to understand the structural requirements for biological activity. researchgate.net Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have built predictive models for the activity of thienopyridine derivatives as inhibitors of specific enzymes. researchgate.net
These models generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA study on thienopyridine analogues identified that the presence of hydrophobic and specific electrostatic fields is highly desirable for biological activity. researchgate.net The models indicated that substituting hydrophobic groups with an electron-withdrawing effect at certain positions on the thienopyridine scaffold could increase the compound's potency. researchgate.net Although these studies were performed on a series of analogues, the insights are valuable for predicting how modifications to the this compound structure might influence its reactivity and interactions.
Conformational Analysis and Tautomerism Studies
Conformational analysis for this compound is relatively straightforward due to the planar and rigid nature of the fused thieno[3,2-b]pyridine (B153574) core. The primary source of conformational flexibility would arise from the rotation of the methyl group, which has a very low energy barrier.
Tautomerism is a form of isomerism involving the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. For the specific structure of this compound, significant tautomeric forms are not expected. Tautomerism becomes a more important consideration in derivatives containing functional groups such as hydroxyl, amino, or keto groups, which can exist in different tautomeric states (e.g., keto-enol or imine-enamine tautomerism). For the parent compound, the aromatic stability of the heterocyclic system strongly favors the depicted structure.
Applications and Role of 5 Methylthieno 3,2 B Pyridine in Advanced Chemical Research
As a Versatile Building Block in Complex Molecule Synthesis
5-Methylthieno[3,2-b]pyridine and its parent scaffold are highly valued as starting materials for constructing more elaborate molecular architectures. The fused ring system offers multiple, distinct reaction sites that can be selectively functionalized, enabling the synthesis of complex molecules with tailored properties.
The thieno[3,2-b]pyridine (B153574) framework serves as a foundational unit for the synthesis of larger, polycyclic and condensed heterocyclic systems. Researchers utilize this scaffold to build molecules with extended π-systems and diverse biological activities. Through various chemical transformations, new rings can be annulated onto the existing thienopyridine core.
For instance, derivatives of the related thieno[2,3-c]pyridine (B153571) have been used as starting materials to construct pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and the even more complex pyrido[4',3':4,5]thieno[2,3-d]triazolo[1,5-a]pyrimidines. nih.govresearchgate.net These synthetic strategies often involve the functionalization of an amino group on the thiophene (B33073) ring, followed by cyclization reactions to form new pyrimidine (B1678525) and triazole rings fused to the original scaffold. nih.govresearchgate.net Similarly, thieno[2,3-b]pyridine (B153569) derivatives have been employed to synthesize a variety of condensed heterocycles, including those fused with pyridine (B92270), pyrimidine, and other aromatic systems, which have been evaluated for potential anticancer activity. researchgate.net
The rigid structure and the presence of nitrogen and sulfur heteroatoms make the thieno[3,2-b]pyridine scaffold an attractive candidate for the design of advanced ligands for catalysis. The pyridine nitrogen can act as a coordination site for metal ions, a feature central to the function of many catalysts. The fused thiophene ring modulates the electronic properties of the pyridine nitrogen, influencing the stability and reactivity of the resulting metal complexes. While specific research on this compound in catalysis is still developing, related structures like 2,6-bis(2-oxazolinyl)pyridine (pybox) have been incorporated into thiophene-based structures to create unimers for metallo-supramolecular polymers, demonstrating the utility of combining pyridine-based binding sites with thiophene linkers. researchgate.net The principles used in designing well-established ligands, such as terpyridines, which feature three coordinating pyridine rings, can be adapted to the thienopyridine system to create novel tridentate ligands with unique steric and electronic profiles for transition metal catalysis. nih.gov
Development of Novel Heterocyclic Scaffolds
The this compound core is instrumental in the development of novel heterocyclic scaffolds, particularly in the field of medicinal chemistry. By applying modern synthetic methodologies like palladium-catalyzed cross-coupling reactions, chemists can introduce a wide array of substituents onto the thienopyridine backbone, generating libraries of new compounds for biological screening.
A significant area of research has been the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.comnih.gov These compounds are prepared via Suzuki-Miyaura cross-coupling reactions, starting from methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate and various (hetero)aryl boronic acids or their equivalents. mdpi.com This approach allows for the systematic variation of the substituent at the 3-position of the thiophene ring, leading to the discovery of derivatives with potent antitumor activity against triple-negative breast cancer cell lines. mdpi.comnih.gov
Another key application is in the discovery of negative allosteric modulators (NAMs) for receptors like the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov In this context, the thieno[3,2-b]pyridine-5-carboxamide core has been identified as a highly effective replacement for other heterocyclic systems. This scaffold-hopping approach led to the development of potent and brain-penetrant mGlu5 NAMs, highlighting the value of the thienopyridine framework in designing new therapeutic agents. nih.gov
| Base Scaffold | Synthetic Method | Derivative Class | Therapeutic Target/Application | Reference |
|---|---|---|---|---|
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura Coupling | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | Antitumor Agents (Triple-Negative Breast Cancer) | mdpi.comnih.gov |
| Thieno[3,2-b]pyridine-5-carboxamide | Scaffold Hopping / Amide Coupling | 7-Alkoxy-thieno[3,2-b]pyridine-5-carboxamides | mGlu5 Negative Allosteric Modulators | nih.gov |
| 7-(Indol-5-yl)aminothieno[3,2-b]pyridines | Multi-step Synthesis | Substituted aminothienopyridines | VEGFR-2 Inhibitors (Anti-angiogenesis) | mdpi.com |
| 2-Heteroaryl-7-aminothieno[3,2-b]pyridines | Multi-step Synthesis | Substituted 2-heteroarylthienopyridines | Src Kinase Inhibitors | mdpi.com |
Role in Materials Science Research (e.g., Organic Semiconductors, Optoelectronic Materials)
The electron-rich thiophene ring fused with the electron-deficient pyridine ring gives the thieno[3,2-b]pyridine system unique electronic characteristics, making it a promising component for advanced materials. The inherent planarity and rigidity of the fused system facilitate π-π stacking and charge transport, which are critical properties for organic electronic materials.
Pyridine-containing polymers are valuable materials for applications ranging from self-assembling block copolymers to supported reagents. chemrxiv.orgchemrxiv.org The thieno[3,2-b]pyridine scaffold, as a functionalized pyridine derivative, holds potential as a monomer precursor for synthesizing novel polymers. Ring-opening metathesis polymerization (ROMP) is a powerful technique for creating polymers with controlled molecular weights and architectures. chemrxiv.orgchemrxiv.org By incorporating the thieno[3,2-b]pyridine unit into a strained ring system, such as a norbornene, it could be polymerized to yield macromolecules with unique electronic and coordination properties derived from the heterocyclic backbone. Furthermore, the scaffold can be used to create building blocks for metallo-supramolecular polymers, where the pyridine nitrogen coordinates to metal ions, leading to self-assembled polymeric chains with interesting photophysical and electrochemical behavior. researchgate.net
The electronic structure of the thieno[3,2-b]pyridine core makes it an excellent chromophore for the design of functional dyes and pigments. The system can act as a π-conjugated bridge or as a core acceptor/donor unit in dye molecules for applications in dye-sensitized solar cells (DSSCs) and as fluorescent probes.
Research has shown that thieno[3,2-b]pyridin-5(4H)-one derivatives exhibit site-dependent photophysical properties. nih.govresearchgate.net Depending on the position of aryl substitution, these compounds can be modulated to be either highly fluorescent or non-emissive but biologically active. nih.govresearchgate.net Specifically, 2-aryl substituted analogues display strong fluorescence with high quantum yields, making them suitable for applications as fluorescent probes, while 3-aryl derivatives show notable antitumor activity. nih.gov This dual functionality highlights the scaffold's versatility. Thieno pyridine-based dyes have also been designed as metal-free sensitizers for use as light-harvesting materials in solar cells. mdpi.com
| Compound Type | Key Structural Feature | Observed Property | Potential Application | Reference |
|---|---|---|---|---|
| 2-Arylthieno[3,2-b]pyridin-5(4H)-ones | Aryl group at position 2 | Strong fluorescence, high quantum yields (ΦF up to 0.99) | Tunable fluorescent probes | nih.gov |
| 3-Arylthieno[3,2-b]pyridin-5(4H)-ones | Aryl group at position 3 | Non-emissive, notable antitumor activity | Pharmacological agents | nih.gov |
Methodological Advancements in Organic Synthesis Utilizing the Thienopyridine Core
The synthesis of the thieno[3,2-b]pyridine core and its derivatives has been a subject of extensive research, leading to the development of various sophisticated synthetic methodologies. These advancements have enabled the creation of diverse libraries of thienopyridine compounds for various research applications.
One of the prominent methods for the synthesis of substituted thieno[3,2-b]pyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method has been successfully employed to introduce aryl or heteroaryl groups at the 3-position of the thienopyridine scaffold. For instance, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can be reacted with a range of (hetero)aryl pinacolboranes, trifluoroborate salts, or boronic acids to yield novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com This reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(dppf)·CH2Cl2, and a base like potassium carbonate. mdpi.com
Another innovative approach is the "scaffold hopping" strategy, which has been used to design and synthesize novel thieno[3,2-b]pyridinone derivatives. This strategy allows for the exploration of new chemical space by modifying the core structure of a known active compound. nih.gov This approach has been particularly useful in the development of compounds with potential therapeutic applications. nih.gov
Furthermore, multicomponent reactions have emerged as a powerful tool for the efficient synthesis of complex heterocyclic systems. For example, a one-pot, three-component synthesis of fused pyrimidine hybrids of thieno[2,3-b]pyridine has been developed. researchgate.net This tandem protocol involves the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal (DMF-DMA), and various amines under microwave irradiation, affording the target compounds in good to excellent yields. researchgate.net While this example pertains to the thieno[2,3-b]pyridine isomer, the principles of multicomponent reactions are broadly applicable to the synthesis of other thienopyridine isomers.
The table below summarizes some of the key methodological advancements in the synthesis of the thienopyridine core.
| Synthetic Method | Key Reagents and Conditions | Description | Reference |
| Suzuki-Miyaura Cross-Coupling | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, (hetero)aryl boronic acids/esters, Pd catalyst (e.g., PdCl2(dppf)·CH2Cl2), K2CO3 | A versatile method for C-C bond formation, allowing the introduction of diverse aryl and heteroaryl substituents onto the thienopyridine core. | mdpi.com |
| Scaffold Hopping | Design and synthesis of novel core structures based on known active compounds. | A strategy to explore new chemical entities with potentially improved properties by modifying the central scaffold. | nih.gov |
| Microwave-Assisted Three-Component Reaction | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, DMF-DMA, various amines, dioxane, 110°C | An efficient one-pot synthesis of fused pyrimidine hybrids of thienopyridine, demonstrating the power of multicomponent reactions. | researchgate.net |
Design and Synthesis of Chemical Probes for Mechanistic Chemical Biology Studies
The thieno[3,2-b]pyridine scaffold has proven to be a valuable template for the design and synthesis of chemical probes to investigate complex biological processes. These probes are instrumental in elucidating the mechanisms of action of bioactive molecules and identifying their cellular targets.
A notable example is the development of a highly selective inhibitor of the kinase Haspin, based on the thieno[3,2-b]pyridine core. nih.gov The compound, MU1920, has been identified as a quality chemical probe suitable for in vivo applications. nih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes, leading to high kinome-wide selectivity. nih.gov This makes it an excellent tool for studying the specific roles of Haspin in cellular processes like mitosis without causing broad off-target effects. nih.gov
Thienopyridine derivatives have also been utilized in the study of cancer biology. For instance, a thieno[2,3-b]pyridine derivative, (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, has been investigated for its effects on cervical cancer cell lines. mdpi.com Mechanistic studies revealed that this compound induces apoptosis, suggesting its potential as a chemical probe to explore cell death pathways in cancer. mdpi.com Such compounds that act on multiple targets can be valuable tools for dissecting complex signaling networks in tumor cells. mdpi.com
Furthermore, the thienopyridine core is central to the mechanism of action of several antiplatelet drugs. nih.govnih.gov The metabolic activation of these prodrugs by cytochrome P450 enzymes has been a subject of intense study. nih.govnih.gov A novel in vitro method has been developed where platelets act as biosensors to detect the formation of the active metabolite of thienopyridine drugs. nih.gov This approach allows for the identification of the specific cytochrome P450 enzymes responsible for the activation process, providing crucial insights into the pharmacokinetics and potential drug-drug interactions of these compounds. nih.gov
The following table highlights some examples of thieno[3,2-b]pyridine-based chemical probes and their applications.
| Chemical Probe | Target | Application in Mechanistic Studies | Reference |
| MU1920 | Haspin kinase | A selective chemical probe for studying the in vivo functions of Haspin kinase in mitosis. | nih.gov |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | Multiple targets in cancer cells | Investigating apoptosis and other cellular pathways in cervical cancer. | mdpi.com |
| Thienopyridine antiplatelet drugs | P2Y12 receptor (after metabolic activation) | Studying the role of cytochrome P450 enzymes in the bioactivation of thienopyridine prodrugs using platelets as biosensors. | nih.gov |
Future Directions and Emerging Research Avenues for 5 Methylthieno 3,2 B Pyridine
Exploration of Novel and Sustainable Synthetic Pathways
The future of synthesizing 5-Methylthieno[3,2-b]pyridine and its derivatives lies in the development of novel and sustainable methods that improve efficiency, reduce waste, and utilize environmentally benign reagents and conditions. Current research on related thienopyridines often employs powerful catalytic systems like the Suzuki-Miyaura cross-coupling reaction to build molecular complexity. nih.govnih.govresearchgate.net Future work will likely expand this toolbox to include other modern cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to introduce a wider array of functional groups onto the core structure.
A significant emerging avenue is the adoption of green chemistry principles in synthetic design. nih.gov This involves exploring:
Multicomponent One-Pot Reactions: These reactions combine multiple starting materials in a single step to form complex products, increasing efficiency and reducing solvent waste and purification steps. nih.govnih.gov
Green Catalysts: Research is moving towards replacing heavy metal catalysts like palladium with more abundant and less toxic metals such as manganese or iron. rsc.org The use of biocatalysts (enzymes) also presents a highly selective and environmentally friendly alternative. nih.gov
Alternative Energy Sources: Techniques like microwave-assisted and ultrasonic synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov
Eco-Friendly Solvents: A major goal is to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.govrsc.org
| Parameter | Conventional Methods (e.g., Traditional Cross-Coupling) | Future Sustainable Methods |
|---|---|---|
| Catalyst | Often Palladium, Platinum | Earth-abundant metals (Fe, Cu, Mn), Biocatalysts |
| Solvents | Anhydrous organic solvents (Dioxane, Toluene) | Water, Ethanol, Ionic Liquids, Solvent-free |
| Energy Source | Conventional heating (oil baths) | Microwaves, Ultrasonication |
| Strategy | Multi-step synthesis | One-pot, multicomponent reactions |
| Waste | Significant solvent and byproduct waste | Minimized waste (high atom economy) |
Advanced Functionalization and Derivatization Strategies
Beyond novel synthesis of the core structure, future research will concentrate on advanced strategies for functionalizing and derivatizing the this compound scaffold. The goal is to precisely tune its physicochemical and biological properties for specific applications.
Key emerging strategies include:
Site-Selective Functionalization: Developing methods to selectively modify specific positions on the thienopyridine ring system is crucial. This allows for the systematic exploration of structure-activity relationships (SAR), as seen in studies where substitution at different sites on the scaffold leads to vastly different biological or photophysical properties. researchgate.net
"Click" Chemistry: The use of highly efficient and specific reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click" reaction), offers a powerful tool for attaching complex molecular tags, polymers, or biomolecules to the core structure under mild conditions. rsc.org This could be used to link this compound to targeting moieties for drug delivery.
Scaffold Hopping and Core Replacement: As demonstrated in the development of mGlu₅ modulators, replacing parts of an existing bioactive molecule with the thieno[3,2-b]pyridine (B153574) core can lead to novel derivatives with improved properties. nih.gov This "scaffold hopping" strategy will be instrumental in designing new generations of compounds based on the this compound framework. nih.gov
Late-Stage Functionalization: Introducing functional groups at a late stage in the synthetic sequence is highly desirable as it allows for the rapid creation of a library of analogues from a common advanced intermediate. This accelerates the discovery of compounds with optimized properties.
Integration into Supramolecular Chemistry and Nanotechnology
A particularly exciting future direction is the integration of this compound into the fields of supramolecular chemistry and nanotechnology. ub.edu The inherent properties of the pyridine (B92270) moiety, such as its ability to coordinate with metals and form hydrogen bonds, make it an excellent building block for creating larger, functional assemblies. mdpi.com
Potential research avenues include:
Self-Assembling Systems: Functionalized this compound derivatives could be designed to self-assemble into well-defined nanostructures like micelles, vesicles, or nanofibers. These assemblies could be used for applications such as drug delivery, where an active pharmaceutical ingredient is encapsulated and released in a controlled manner. ub.edu
Functional Nanoparticles: The compound could be conjugated to the surface of nanoparticles (e.g., gold or iron oxide) to create multifunctional nanotheranostic agents. ub.edu The thienopyridine moiety could provide a therapeutic effect, while the nanoparticle core could serve as an imaging contrast agent, allowing for simultaneous diagnosis and therapy.
Molecular Sensors: Derivatives exhibiting fluorescence could be incorporated into supramolecular hosts. nih.govresearchgate.net The binding of a target analyte to the host could induce a change in the fluorescence of the thienopyridine guest, forming the basis of a chemical sensor.
Computational Design of Novel Thienopyridine Derivatives with Predicted Reactivity and Properties
Computational chemistry and computer-aided drug design are set to play a pivotal role in accelerating research on thienopyridine derivatives. nih.gov By using computational models, researchers can predict the properties of novel, unsynthesized compounds, thereby prioritizing synthetic efforts on the most promising candidates. mdpi.com
Future computational approaches will likely involve:
Density Functional Theory (DFT): DFT calculations will be used to optimize molecular geometries, determine electronic structures, and predict reactivity, helping to understand reaction mechanisms and design better synthetic routes. nih.gov
Molecular Docking and Dynamics: These techniques will be essential for designing derivatives with specific biological targets. Molecular docking can predict how a molecule binds to a protein's active site, while molecular dynamics simulations can assess the stability of this binding over time. mdpi.com
ADMET Prediction: In silico tools will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. mdpi.com This helps in identifying candidates with good drug-like properties early in the discovery process, reducing the costs and ethical concerns associated with animal testing. nih.gov
| Computational Method | Predicted Property / Application | Example Finding for Related Compounds |
|---|---|---|
| DFT / Hirshfeld Analysis | Crystal structure, non-covalent interactions, reactivity | Identified hydrogen bonds stabilizing the crystal lattice. mdpi.com |
| Molecular Docking | Binding affinity and mode to a biological target (e.g., protein kinase) | Predicted influence on protein structure and stabilization. mdpi.com |
| Molecular Dynamics (MD) | Stability of ligand-protein complex, binding free energy | Calculated a total binding free energy of −114.56 kcal/mol. mdpi.com |
| ADMET Prediction | Oral bioavailability, potential toxicity, metabolic stability | Demonstrated compliance with Lipinski's and Pfizer's rules for oral availability. mdpi.com |
Contribution to Green and Sustainable Chemistry Initiatives
Aligning the entire lifecycle of this compound and its derivatives with the principles of green and sustainable chemistry is an overarching future goal. This extends beyond just the synthesis (as discussed in 7.1) to encompass the compound's use and end-of-life.
Key contributions to sustainability initiatives include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. nih.gov
Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials for synthesis from renewable biological sources rather than petrochemicals.
Design for Degradation: Intentionally designing new derivatives to be biodegradable after their intended use, preventing them from persisting in the environment.
Real-Time Analysis for Pollution Prevention: Implementing in-process analytical techniques during synthesis to monitor reaction progress and prevent the formation of hazardous byproducts.
By focusing on these emerging avenues, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel therapeutics and materials in a manner that is both scientifically advanced and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methylthieno[3,2-b]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of substituted pyridine precursors or heterocyclic coupling. For example, thieno[3,2-b]pyridine derivatives are often prepared by reacting halogenated pyridines with sulfur-containing reagents under controlled conditions (e.g., refluxing in anhydrous solvents like THF or DMF) . Key factors affecting yield include:
- Temperature : Higher temperatures (80–120°C) improve cyclization but may promote side reactions.
- Catalysts : Use of Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating pure products .
- Data : Typical yields range from 45% to 70% depending on substituent reactivity and steric hindrance .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology : A multi-technique approach is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify methyl group integration (δ ~2.5 ppm for CH₃) and aromatic proton patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₇NS: 150.0372).
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C: 64.00%, H: 4.67%) .
Q. What safety protocols are essential when handling this compound in the lab?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical permeation) and flame-retardant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (WGK 3 classification indicates high water hazard) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Case Study : Discrepancies in ¹H NMR signals may arise from tautomerism or solvent effects. For example:
- Tautomer Identification : Use variable-temperature NMR to observe equilibrium shifts (e.g., keto-enol tautomers in DMSO-d₆ vs. CDCl₃) .
- X-ray Crystallography : Resolve ambiguities by determining solid-state structures .
- Statistical Tools : Principal Component Analysis (PCA) of spectral datasets to identify outlier batches .
Q. What strategies optimize regioselectivity in functionalizing this compound?
- Approaches :
- Directing Groups : Install temporary groups (e.g., -B(OH)₂) to guide electrophilic substitution at the 3-position .
- Metal-Mediated Reactions : Use Pd-catalyzed C–H activation with ligands like 2,2'-bipyridyl to enhance selectivity .
Q. How can researchers assess the biological activity of this compound derivatives?
- Assay Design :
- Target Screening : Test against enzymes (e.g., kinases) or receptors (GPCRs) using fluorescence polarization or SPR .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports for similar thieno[3,2-b]pyridine derivatives?
- Key Variables :
- Purity of Starting Materials : Halogenated pyridines with trace moisture reduce coupling efficiency .
- Catalyst Degradation : Pd(PPh₃)₄ may decompose under prolonged heating; use fresh batches or alternative catalysts (e.g., Pd(OAc)₂) .
- Mitigation : Report detailed reaction conditions (solvent grade, catalyst lot) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
